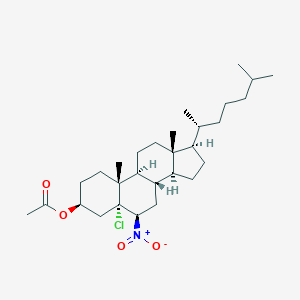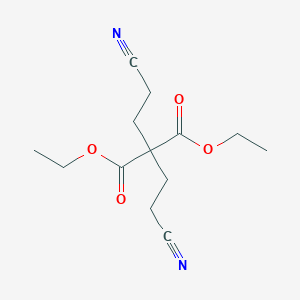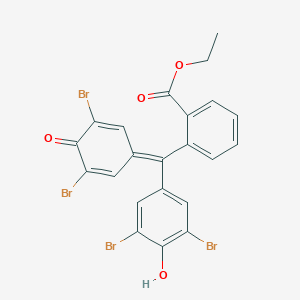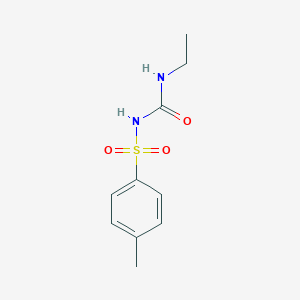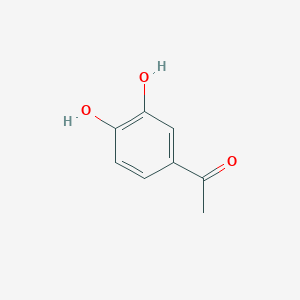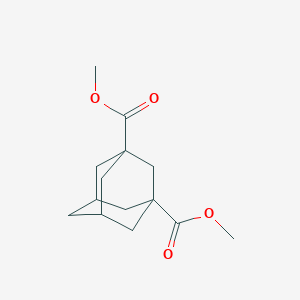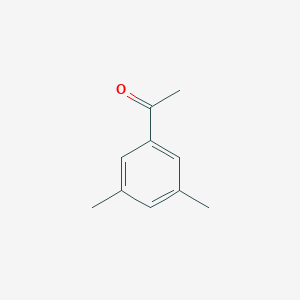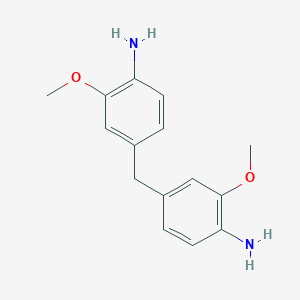
Benzenamine, 4,4'-methylenebis[2-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenamine, 4,4'-methylenebis[2-methoxy-], commonly known as DMMB, is a chemical compound that belongs to the family of aromatic amines. DMMB is a widely used reagent for the determination of cationic surfactants, proteins, and DNA. It is also used as a pH indicator and as a stain for biological tissues. The aim of
Mecanismo De Acción
The mechanism of action of DMMB is not well understood. It is believed that DMMB binds to the cationic surfactants, proteins, and DNA through electrostatic interactions. The binding of DMMB to these molecules changes the electronic properties of the dye, resulting in a shift in the absorption and emission spectra.
Efectos Bioquímicos Y Fisiológicos
DMMB has no known biochemical or physiological effects. It is a non-toxic dye that is safe for use in biological assays. However, it should be handled with care, as it can cause skin and eye irritation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMMB has several advantages for lab experiments. It is a highly sensitive dye that can detect low concentrations of cationic surfactants, proteins, and DNA. It is also a stable dye that can be stored for long periods without degradation. However, DMMB has some limitations. It is not suitable for the detection of anionic surfactants, proteins, and DNA. It is also not suitable for use in acidic conditions, as it can hydrolyze and lose its color.
Direcciones Futuras
There are several future directions for the use of DMMB in scientific research. One area of interest is the development of new assays for the detection of cationic surfactants, proteins, and DNA using DMMB. Another area of interest is the modification of DMMB to improve its sensitivity and selectivity for specific molecules. Furthermore, the use of DMMB in the detection of other biomolecules, such as carbohydrates and lipids, is an area of active research.
Métodos De Síntesis
DMMB can be synthesized by the reaction of 4-nitroaniline and 2-methoxyaniline in the presence of zinc dust and hydrochloric acid. The product obtained is then reduced with sodium dithionite to yield DMMB. The synthesis of DMMB is a straightforward process and can be easily scaled up for industrial applications.
Aplicaciones Científicas De Investigación
DMMB has a wide range of applications in scientific research. It is commonly used as a pH indicator in biochemical assays, where it changes color from yellow to blue as the pH increases from acidic to basic. DMMB is also used as a stain for biological tissues, where it selectively stains collagen fibers and other extracellular matrix components. In addition, DMMB is used as a reagent for the determination of cationic surfactants, proteins, and DNA.
Propiedades
Número CAS |
1223-20-7 |
|---|---|
Nombre del producto |
Benzenamine, 4,4'-methylenebis[2-methoxy- |
Fórmula molecular |
C15H18N2O2 |
Peso molecular |
258.32 g/mol |
Nombre IUPAC |
4-[(4-amino-3-methoxyphenyl)methyl]-2-methoxyaniline |
InChI |
InChI=1S/C15H18N2O2/c1-18-14-8-10(3-5-12(14)16)7-11-4-6-13(17)15(9-11)19-2/h3-6,8-9H,7,16-17H2,1-2H3 |
Clave InChI |
LKHVCEWNPKEPBT-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CC2=CC(=C(C=C2)N)OC)N |
SMILES canónico |
COC1=C(C=CC(=C1)CC2=CC(=C(C=C2)N)OC)N |
Sinónimos |
Methane, bis(4-amino-3-methoxyphenyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



